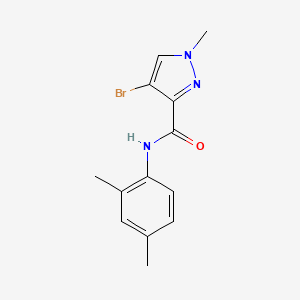

![molecular formula C20H28FN5O B5547552 N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that are synthesized for various purposes, including potential pharmacological applications. Its structure suggests it is a urea derivative with a complex heterocyclic system, indicating potential bioactivity.

Synthesis Analysis

Synthesis methods for complex urea derivatives often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Hunziker, Fischer, and Schmutz (1967) described the preparation of similar compounds using methods like aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides, which could be analogous to synthesizing the compound of interest (Hunziker, Fischer, & Schmutz, 1967).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR, MS, and IR are crucial. Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) demonstrated the use of these techniques in determining the crystal structure of a related compound, highlighting the role of intramolecular hydrogen bonding in maintaining molecular conformation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Chemical reactivity and the ability to undergo various transformations are essential properties. Chang Guo et al. (2014) explored the catalyzed reactions of enals with azoalkenes, leading to the formation of diazepine derivatives, which may be relevant for functionalizing or modifying the core structure of the target compound (Chang Guo, Basudev Sahoo, C. Daniliuc, & F. Glorius, 2014).

Aplicaciones Científicas De Investigación

Antiproliferative Effects on Cancer Cells

Recent studies have focused on the synthesis of conformationally rigid analogs, including phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, and their antiproliferative activities against various cancer cell lines. These compounds have shown competitive activities against reference standards like sorafenib. Among these, specific derivatives exhibited potent activities as Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting potential applications in cancer treatment (Kim et al., 2011).

Heterocyclic Chemistry and Potential Antitumor Agents

The synthesis and characterization of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives have been reported. These compounds are part of a broader exploration into tricyclic heteroaromatic systems with potential antitumor applications. The preparation and structural assignment of these compounds highlight the ongoing interest in developing novel therapeutic agents (Palazzino et al., 1989).

Novel Scaffolds for Drug Discovery

Researchers have been designing and synthesizing novel tricyclic scaffolds that incorporate a fusion of substituted pyranose rings with seven-membered rings of benzodiazepinones and related heterocycles. These efforts aim to generate new compounds for drug discovery, emphasizing the versatility of these frameworks in medicinal chemistry (Abrous et al., 2001).

Annulation Techniques in Organic Synthesis

Advancements in organic synthesis have facilitated the annulation of benzazepinone nuclei with various heterocyclic rings. This includes the development of single-step approaches to incorporate pyrazole, isoxazole, and pyrimidine rings, demonstrating the methodological innovations in creating complex heterocyclic structures (Anand et al., 2014).

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN5O/c1-15(2)13-25-7-4-8-26-19(14-25)10-18(24-26)12-23-20(27)22-11-16-5-3-6-17(21)9-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOWDTBYFYHKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)NCC3=CC(=CC=C3)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)